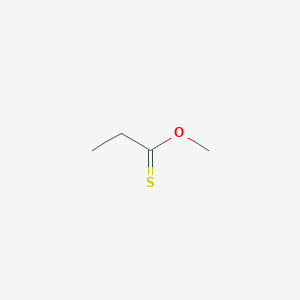O-Methyl propanethioate
CAS No.: 26476-56-2
Cat. No.: VC7963307
Molecular Formula: C4H8OS
Molecular Weight: 104.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26476-56-2 |
|---|---|
| Molecular Formula | C4H8OS |
| Molecular Weight | 104.17 g/mol |
| IUPAC Name | O-methyl propanethioate |
| Standard InChI | InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 |
| Standard InChI Key | RVEBJDGWKWKYBH-UHFFFAOYSA-N |
| SMILES | CCC(=S)OC |
| Canonical SMILES | CCC(=S)OC |
Introduction
Nomenclature and Structural Characteristics
O-Methyl propanethioate, systematically named O-methyl propanethioate under IUPAC conventions, is also known by synonyms such as methyl propanethioate and S-methyl thiopropionate . Its structure consists of a propanethioic acid backbone () esterified with a methoxy group (). The compound’s molecular geometry includes a planar thioester group, which influences its electronic properties and reactivity. Key identifiers include CAS Registry Numbers 26476-56-2 and 5925-75-7, as well as MDL numbers MFCD00040063 and MFCD08457828 .
Structural Analysis
The compound’s SMILES representation () and InChIKey () further aid in computational and spectroscopic identification .
Synthesis and Production
O-Methyl propanethioate is typically synthesized via the esterification of propanethioic acid with methanol under acidic or enzymatic conditions. Alternative routes involve the reaction of propanoyl chloride with methyl mercaptan ():
This method ensures high purity, as evidenced by commercial grades exceeding 98.0% purity (GC analysis) .
Industrial-Scale Production
TCI America lists the compound as a liquid stored at room temperature (recommended <15°C) and markets it under the product number M3279 . Scalable synthesis protocols prioritize cost efficiency and minimal byproduct formation, though specific industrial data remain proprietary.
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical State (20°C) | Liquid | |
| Boiling Point | Not reported | – |
| Density | ~1.05 g/cm³ (estimated) | – |
| Solubility | Miscible with organic solvents |
Chemical Properties
O-Methyl propanethioate exhibits typical thioester reactivity, including nucleophilic acyl substitution and participation in Claisen-like rearrangements. The thioester’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alcohols), enabling its use in peptide coupling and polymer chemistry .
Reactivity and Mechanistic Insights
The compound’s reactivity is central to its role in organic synthesis. For example, in the presence of Lewis acids, O-methyl propanethioate participates in asymmetric aldol reactions, as demonstrated in the synthesis of astakolactin derivatives . The thioester’s ability to stabilize enolate intermediates enhances stereoselectivity in these transformations.
Key Reaction Pathways
-
Nucleophilic Substitution:
-
Claisen Rearrangement:
Thermal or catalytic rearrangement yields α,β-unsaturated thioesters, valuable in heterocycle synthesis .
Applications in Organic Synthesis and Industry
O-Methyl propanethioate serves as a versatile building block in:
-
Pharmaceuticals: Intermediate in the synthesis of bioactive molecules, including sesterterpenes .
-
Materials Science: Monomer for thioester-containing polymers with tunable thermal properties.
-
Agrochemicals: Precursor to sulfur-containing pesticides and herbicides.
A notable application is its use in the Mukaiyama aldol reaction during the total synthesis of astakolactin, where it facilitated the formation of a critical (2,3)-syn adduct with 83% enantiomeric excess .
Analytical Characterization
Modern spectroscopic techniques confirm the compound’s identity and purity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume